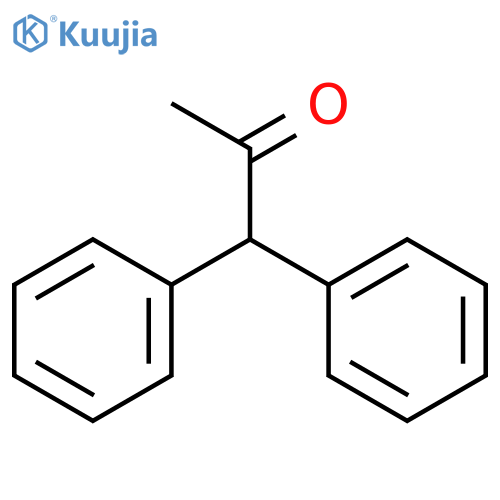Cas no 781-35-1 (1,1-Diphenylacetone)

1,1-Diphenylacetone structure
商品名:1,1-Diphenylacetone
1,1-Diphenylacetone 化学的及び物理的性質
名前と識別子
-
- 1,1-Diphenylacetone
- 1,1-Diphenyl-2-propanone
- 1,1-Diphenylactone
- 1,1-diphenyl-2-propanon
- 1,1-DIPHENYLPROPAN-2-ONE
- 2-OXO-1,1-DIPHENYLPROPANE
- BENZHYDRYL METHYL KETONE
- Diphenyl Acetone
- methyldiphenyl acetate
- UNSYM-DIPHENYLACETONE
- 1,1-Diphenyl acetone
- 2-Propanone, 1,1-diphenyl-
- Methyl diphenylmethyl ketone
- Ketone, diphenylmethyl methyl
- diphenylacetone
- DBNWBEGCONIRGQ-UHFFFAOYSA-N
- 3,3-diphenyl acetone
- 2-Propanone, diphenyl-
- 2-Propanone,1-diphenyl-
- 1,1-diphenyl-propan-2-one
- 2-Propanone,1,1-diphenyl-
- AS-58214
- EU-0066768
- 781-35-1
- FT-0606148
- EINECS 212-307-9
- EN300-18197
- AKOS000120672
- BRN 1910206
- DTXSID8061137
- NSC 400472
- 4-07-00-01426 (Beilstein Handbook Reference)
- NSC400472
- SY048986
- A839342
- F0345-0710
- NSC-400472
- SCHEMBL396389
- D1397
- SR-01000389284-1
- a,a-Diphenylacetone
- D-6100
- MFCD00008759
- .alpha.,.alpha.-Diphenylacetone
- D89851
- SR-01000389284
- NS00037970
- 1,1-Diphenylacetone, 98%
- AI3-11041
- 1,1Diphenyl2propanone
- DB-056286
- DTXCID7048112
- 1,1Diphenyl acetone
- 2Propanone, 1,1diphenyl
- 212-307-9
- FD45824
-
- MDL: MFCD00008759
- インチ: 1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3
- InChIKey: DBNWBEGCONIRGQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1910206
計算された属性
- せいみつぶんしりょう: 210.10400
- どういたいしつりょう: 210.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 本品は無色固体、工業品は黄色結晶
- 密度みつど: 1.0232 (rough estimate)
- ゆうかいてん: 59.0 to 62.0 deg-C
- ふってん: 135°C/1.5mmHg(lit.)
- フラッシュポイント: 133.8 °C
- 屈折率: 1.5361 (estimate)
- あんていせい: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 17.07000
- LogP: 3.40750
- ようかいせい: 水に溶けない
1,1-Diphenylacetone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- RTECS番号:UC2010020
-
危険物標識:

- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S22;S24/25
- TSCA:Yes
1,1-Diphenylacetone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1,1-Diphenylacetone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-58214-5MG |
1,1-diphenylpropan-2-one |
781-35-1 | >97% | 5mg |
£46.00 | 2025-02-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77415-1g |
1,1-Diphenylacetone |
781-35-1 | 99% | 1g |
¥58.0 | 2023-09-05 | |
| Enamine | EN300-18197-25.0g |
1,1-diphenylpropan-2-one |
781-35-1 | 95.0% | 25.0g |
$145.0 | 2025-03-21 | |
| Life Chemicals | F0345-0710-0.25g |
1,1-Diphenylacetone |
781-35-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OP178-1g |
1,1-Diphenylacetone |
781-35-1 | 99.0%(GC) | 1g |
¥113.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154580-10G |
1,1-Diphenylacetone |
781-35-1 | 99% | 10g |
¥269.90 | 2023-09-03 | |
| Ambeed | A446023-5g |
1,1-Diphenylacetone |
781-35-1 | 99% | 5g |
$23.0 | 2025-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D204404-25G |
1,1-Diphenylacetone |
781-35-1 | 25g |
¥747.38 | 2023-11-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1397-25G |
1,1-Diphenylacetone |
781-35-1 | >99.0%(GC) | 25g |
¥730.00 | 2024-04-15 | |
| Enamine | EN300-18197-1.0g |
1,1-diphenylpropan-2-one |
781-35-1 | 95.0% | 1.0g |
$62.0 | 2025-03-21 |
1,1-Diphenylacetone 関連文献
-
Lim Sock-Jin,Endang Kumolosasi,Norazrina Azmi,Syed Nasir Abbas Bukhari,Malina Jasamai,Norsyahida Mohd Fauzi RSC Adv. 2015 5 68773
-
Ali El-Agamey,David J. McGarvey Phys. Chem. Chem. Phys. 2002 4 1611
-
3. Brominative cleavage of α-ketolsJ. A. Donnelly,R. O'Donnell J. Chem. Soc. Perkin Trans. 1 1972 1875
-
Bryden A. F. Le Bailly,Stephen P. Thomas RSC Adv. 2011 1 1435
-
Walter Wilson J. Chem. Soc. 1952 6
781-35-1 (1,1-Diphenylacetone) 関連製品
- 5910-25-8(3-Phenyl-2,4-pentanedione)
- 38861-78-8(4-Isobutylacetophenone)
- 14996-78-2(2-phenylcycloheptan-1-one)
- 51407-46-6(2-(4-Isobutylphenyl)propanal)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
atkchemica
(CAS:781-35-1)1,1-Diphenylacetone

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:781-35-1)1,1-Diphenylacetone

清らかである:99%
はかる:100g
価格 ($):163.0